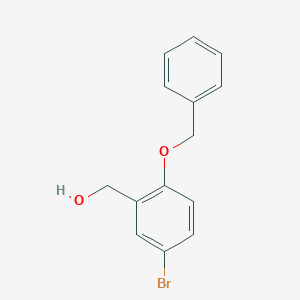

(2-(Benzyloxy)-5-bromophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDBRISXEJMHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358458 | |

| Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177759-46-5 | |

| Record name | 5-Bromo-2-(phenylmethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177759-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Benzyloxy)-5-bromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Benzyloxy)-5-bromophenyl)methanol synthesis pathways

An In-depth Technical Guide to the Synthesis of (2-(Benzyloxy)-5-bromophenyl)methanol

Introduction

This compound is a valuable bifunctional organic building block, crucial in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structure, featuring a benzyl-protected phenol, a bromine atom for subsequent cross-coupling reactions, and a primary alcohol for further functionalization, makes it a versatile intermediate. This guide provides a detailed exploration of the primary synthetic pathways to this molecule, grounded in established chemical principles and supported by practical, field-proven insights for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process identifies key bond disconnections and reveals potential starting materials. Two primary strategies emerge, centered on the sequence of the two main transformations: the formation of the benzyl ether and the reduction of a carbonyl group.

-

Pathway A (Benzylation-First): The C-O bond of the benzyl ether is disconnected first, suggesting a Williamson ether synthesis. The alcohol functional group is seen as the product of a reduction, pointing to 2-(benzyloxy)-5-bromobenzaldehyde as a key intermediate. This aldehyde, in turn, can be derived from the commercially available 5-bromo-2-hydroxybenzaldehyde.

-

Pathway B (Reduction-First): The alcohol is disconnected via reduction, leading back to 5-bromo-2-hydroxybenzaldehyde. The benzyl ether is then formed from the resulting diol, 5-bromo-2-hydroxybenzyl alcohol.

The following diagram illustrates these two logical pathways.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Benzylation Followed by Reduction

This is arguably the most common and straightforward approach. It begins with the protection of the acidic phenolic hydroxyl group, followed by the reduction of the aldehyde. This sequence avoids potential complications of selective benzylation in the presence of two different hydroxyl groups.

Step 1a: Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers.[1] It proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[2] For phenolic substrates, a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol, forming a phenoxide ion. This phenoxide then reacts with a suitable benzylating agent, such as benzyl bromide or benzyl chloride. Primary halides are ideal for this reaction to maximize yield and avoid elimination side reactions.[1][3]

Caption: Workflow for the benzylation of 5-bromo-2-hydroxybenzaldehyde.

Experimental Protocol:

-

To a stirred suspension of 5-bromo-2-hydroxybenzaldehyde (1.0 eq.) and potassium carbonate (2.0 eq.) in acetone or DMF (15 volumes), add benzyl bromide (1.1 eq.) at room temperature.[4]

-

Heat the reaction mixture to reflux (for acetone) or ~60 °C (for DMF) and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.[4]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 2-(benzyloxy)-5-bromobenzaldehyde as a solid.

Step 1b: Reduction of 2-(Benzyloxy)-5-bromobenzaldehyde to this compound

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[6] Sodium borohydride (NaBH₄) is an excellent choice for this step due to its high chemoselectivity for aldehydes and ketones, operational simplicity, and enhanced safety profile compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[6][7] The reaction is typically performed in an alcoholic solvent like methanol or ethanol at or below room temperature.

Experimental Protocol:

-

Dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.[8]

-

Cool the solution in an ice bath to 0-5 °C.

-

Add sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of 5% hydrochloric acid to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate.[8]

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, this compound, can be purified by recrystallization or column chromatography.

Pathway 2: Reduction Followed by Benzylation

This alternative pathway reverses the order of operations. While viable, it requires careful consideration of the reaction conditions to ensure selective benzylation of the phenolic hydroxyl group over the primary benzylic alcohol.

Step 2a: Synthesis of 5-Bromo-2-hydroxybenzyl alcohol

The first step is the reduction of the commercially available 5-bromo-2-hydroxybenzaldehyde. As in Pathway 1, sodium borohydride is the reagent of choice.

Experimental Protocol:

-

In a three-neck flask, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq.), tetrahydrofuran (THF), and a small amount of water.[8]

-

Add sodium borohydride (0.5 eq.) in portions while stirring at room temperature.[8]

-

Allow the reaction to proceed for approximately 2 hours.[8]

-

Add 5% hydrochloric acid dropwise to hydrolyze the reaction mixture.[8]

-

Wash the resulting mixture with water. The product, 5-bromo-2-hydroxybenzyl alcohol, often precipitates as white crystals which can be collected by filtration and dried.[8][9]

Step 2b: Selective Benzylation of 5-Bromo-2-hydroxybenzyl alcohol

This step leverages the significant difference in acidity between a phenolic hydroxyl group (pKa ≈ 10) and a benzylic alcohol (pKa ≈ 16-18). The phenolic proton is far more acidic and can be selectively removed by a mild base like K₂CO₃. The resulting phenoxide is a much stronger nucleophile than the neutral benzylic alcohol, ensuring that the Williamson ether synthesis occurs preferentially at the phenolic position.

Caption: Workflow for the selective benzylation of 5-bromo-2-hydroxybenzyl alcohol.

Experimental Protocol:

-

Combine 5-bromo-2-hydroxybenzyl alcohol (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide (KI) in acetonitrile (CH₃CN) or acetone.[5]

-

Add benzyl chloride or bromide (1.1 eq.) and heat the mixture at 60 °C for several hours until TLC indicates the reaction is complete.[5]

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the final product by column chromatography on silica gel to obtain pure this compound.

Data and Pathway Comparison

| Parameter | Pathway 1 (Benzylation First) | Pathway 2 (Reduction First) | Causality & Field Insights |

| Starting Material | 5-Bromo-2-hydroxybenzaldehyde | 5-Bromo-2-hydroxybenzaldehyde | Both pathways start from the same readily available precursor.[10] |

| Key Steps | 1. Williamson Ether Synthesis2. Aldehyde Reduction | 1. Aldehyde Reduction2. Selective Williamson Ether Synthesis | Pathway 1 is often preferred as it protects the reactive phenol early, simplifying the subsequent reduction step. |

| Selectivity | High. The reduction of the aldehyde is highly selective in the presence of the stable benzyl ether. | Requires careful control. Selectivity relies on the pKa difference between the two hydroxyl groups. | While selective benzylation is effective, over-alkylation to form the dibenzyl ether is a potential side reaction if conditions are too harsh. |

| Purification | Intermediates and the final product are typically crystalline, aiding purification by recrystallization. | The final purification step often requires column chromatography to ensure isomeric purity. | Recrystallization is generally more scalable and cost-effective than chromatography for large-scale synthesis. |

| Overall Yield | Generally high and reliable. | Can be high, but may be slightly lower due to potential side products in the benzylation step. | For process development, the robustness of Pathway 1 often makes it the more trustworthy option. |

Safety and Handling

-

Benzyl Halides: Benzyl bromide and benzyl chloride are lachrymators and should be handled in a well-ventilated fume hood.

-

Bases: Potassium carbonate is a mild irritant. Stronger bases like sodium hydride (NaH) are sometimes used for Williamson ether synthesis and are highly flammable, reacting violently with water.[2]

-

Reducing Agents: Sodium borohydride is flammable and can release hydrogen gas upon contact with acid. Lithium aluminum hydride (LiAlH₄) is extremely reactive and pyrophoric, reacting violently with water and protic solvents.[6]

-

Solvents: Standard precautions should be taken when handling flammable organic solvents like THF, acetone, and methanol.

Conclusion

The synthesis of this compound can be reliably achieved through two primary, logical pathways starting from 5-bromo-2-hydroxybenzaldehyde. The "Benzylation-First" approach (Pathway 1) is often favored for its straightforward nature, high selectivity, and the crystalline nature of its intermediates, which simplifies purification. The "Reduction-First" pathway (Pathway 2) is also effective but hinges on the selective benzylation of the more acidic phenolic hydroxyl group, which may require more careful optimization to prevent side reactions. The choice of pathway will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired purity of the final product.

References

-

Loba Chemie. (2019-01-28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

-

Pearson. Suggest carbonyl compounds and reducing agents that might be used.... Retrieved from [Link]

-

Shaalaa.com. (2025-02-20). Explain Cannizzaro's reaction with the help of benzaldehyde. Retrieved from [Link]

-

YouTube. (2022-09-30). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. Retrieved from [Link]

- Unknown Source. The Williamson Ether Synthesis. (Link unavailable)

-

PrepChem.com. Synthesis of 2-bromobenzyl alcohol. Retrieved from [Link]

-

Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

-

YouTube. (2018-05-02). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

PubChem. 5-Bromo-2-hydroxybenzyl alcohol. Retrieved from [Link]

-

Chemguide. reduction of aldehydes and ketones. Retrieved from [Link]

-

Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

National Institutes of Health (NIH). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]

-

ResearchGate. TABLE 1. Benzaldehydes reduction to benzyl alcohol in various solvents.... Retrieved from [Link]

-

PubChem. 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Suggest carbonyl compounds and reducing agents that might be used... | Study Prep in Pearson+ [pearson.com]

- 8. Page loading... [guidechem.com]

- 9. 5-Bromo-2-hydroxybenzyl alcohol | C7H7BrO2 | CID 75342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-(Benzyloxy)-5-bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-(Benzyloxy)-5-bromophenyl)methanol, a key synthetic intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a robust and validated protocol for its synthesis and purification, and explores its applications as a building block in the creation of novel therapeutic agents. Safety protocols and detailed analytical characterization are also included to ensure safe handling and effective utilization in a research setting.

Chemical Identity and Properties

This compound is a substituted benzyl alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzyloxy protecting group and a bromine atom, allows for diverse chemical modifications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 177759-46-5 | ChemicalBook[1] |

| Molecular Formula | C₁₄H₁₃BrO₂ | ChemicalBook[1] |

| Molecular Weight | 293.16 g/mol | ChemicalBook[1] |

| Predicted Boiling Point | 413.5 ± 35.0 °C | ChemicalBook[1] |

| Predicted Density | 1.436 ± 0.06 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 14.11 ± 0.10 | ChemicalBook[1] |

| Physical Form | Solid (predicted) | - |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | General knowledge |

Synthesis and Purification

The most common and efficient method for the preparation of this compound is the reduction of its corresponding aldehyde, 2-(benzyloxy)-5-bromobenzaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its selectivity, mild reaction conditions, and high yields.

Synthesis Workflow

The synthesis is a straightforward, two-step process starting from commercially available materials. The workflow is designed to be efficient and scalable for laboratory settings.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-(Benzyloxy)-5-bromobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) in methanol or ethanol (10-20 volumes).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and ensure safety.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic. This step neutralizes the excess borohydride and hydrolyzes the borate ester intermediate.

-

Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine. This removes any remaining inorganic impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present, such as the hydroxyl (-OH) group and the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the hydroxyl group allows for further functionalization, while the bromine atom can be utilized in various cross-coupling reactions to introduce new substituents.

Derivatives of benzyloxy-phenyl compounds have shown promise in several therapeutic areas. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been synthesized and evaluated as multifunctional agents for the treatment of Parkinson's disease, exhibiting potent MAO-B inhibitory activity.[3][4] This highlights the potential of the this compound core in the design of novel neuroprotective agents.

The strategic placement of the benzyloxy and bromo groups allows for a modular approach to library synthesis, enabling the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Identification (based on similar compounds):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier. The reagents used in its synthesis, such as sodium borohydride and methanol, have their own specific hazards and should be handled accordingly. Methanol, in particular, is flammable and toxic.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and insights into its applications in medicinal chemistry. By following the outlined procedures and safety precautions, researchers can effectively utilize this compound in their drug discovery efforts.

References

-

Cao, Z., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159957. Available at: [Link]

-

PubChem. (2-Bromobenzyl alcohol). National Center for Biotechnology Information. Available at: [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

-

Semantic Scholar. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Available at: [https://www.semanticscholar.org/paper/Discovery-of-novel-2-(4-(benzyloxy)-5-(hydroxyl)-as-Cao-Wang/07b5b5b2a0b1e4e6c7e9a8d9c8e8a1f4b3e0c7a8]([Link]

-

Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Supporting Information]. Available at: [Link]

-

Royal Society of Chemistry. (2016). Supporting Information for: Ruthenium-catalysed transfer hydrogenation of esters with ethanol and its mechanistic insight. Available at: [Link]

Sources

- 1. (2-Benzyloxy-5-methoxy-phenyl)-methanol | C15H16O3 | CID 15377861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

starting materials for (2-(benzyloxy)-5-bromophenyl)methanol synthesis

An In-depth Technical Guide to the Synthesis of (2-(benzyloxy)-5-bromophenyl)methanol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, a valuable intermediate in the development of complex organic molecules for pharmaceutical and materials science applications. This document outlines the strategic rationale behind the chosen synthetic pathway, provides detailed, step-by-step experimental protocols, and offers insights into potential challenges and troubleshooting. The synthesis is grounded in two fundamental organic transformations: a Williamson ether synthesis for the protection of a phenolic hydroxyl group, followed by the selective reduction of an aromatic aldehyde. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology.

Introduction and Strategic Overview

This compound is a bifunctional organic building block. Its structure contains a benzyl ether, which serves as a stable protecting group for the phenolic oxygen, a bromo-substituent that allows for further functionalization via cross-coupling reactions, and a primary alcohol (hydroxymethyl group) that can be used in a variety of subsequent chemical transformations. The synthesis strategy detailed herein begins with the commercially available precursor, 5-bromo-2-hydroxybenzaldehyde, and proceeds through a two-step sequence.

The overall synthetic workflow is designed for efficiency and high yield, utilizing common and well-understood reactions to ensure reproducibility.

Caption: High-level overview of the two-step synthesis.

Synthetic Pathway and Mechanistic Rationale

The selected pathway involves two sequential, high-yielding reactions. The causality behind the choice of reagents and conditions is critical for success.

Step 1: Benzylation of 5-Bromo-2-hydroxybenzaldehyde

The first step is the protection of the phenolic hydroxyl group as a benzyl ether. This is achieved via the Williamson ether synthesis, a classic SN2 reaction.

-

Mechanism & Rationale : The reaction requires a base to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[1] Anhydrous potassium carbonate (K₂CO₃) is an ideal choice as it is inexpensive, effective, and easily removed during workup.[1][2] The resulting phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation (K⁺) while not solvating the nucleophile (phenoxide), thus accelerating the SN2 reaction.[1] Heating is often employed to ensure a reasonable reaction rate.[3]

Caption: Mechanism of the Williamson ether synthesis step.

Step 2: Reduction of 2-(Benzyloxy)-5-bromobenzaldehyde

The second step involves the selective reduction of the aldehyde functional group to a primary alcohol.

-

Mechanism & Rationale : Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[4] It is a mild reducing agent that chemoselectively reduces aldehydes and ketones without affecting more robust functional groups like aryl halides and ethers.[4][5] The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[4] This forms a tetracoordinate borate-alkoxide intermediate. A protic solvent, typically methanol or ethanol, is used both to dissolve the NaBH₄ and to protonate the resulting alkoxide ion during the workup (often with a mild acid quench) to yield the final alcohol product.[4] Using a milder reagent like NaBH₄ avoids the need for strictly anhydrous conditions and the more vigorous workup associated with stronger reducing agents like lithium aluminum hydride (LiAlH₄).[6]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for Williamson ether synthesis and aldehyde reductions.[1][3][4]

Protocol 1: Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 5-Bromo-2-hydroxybenzaldehyde | 201.02 | 5.00 g | 24.87 | 1.0 |

| Benzyl Bromide | 171.04 | 4.68 g (3.26 mL) | 27.36 | 1.1 |

| Anhydrous Potassium Carbonate | 138.21 | 5.16 g | 37.31 | 1.5 |

| Anhydrous DMF | - | 50 mL | - | - |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[1]

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (50 mL) to the flask.

-

Reagent Addition: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.[2]

-

Reaction: Heat the reaction mixture to 70-80°C and stir for 4-6 hours.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 250 mL of cold water. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to afford pure 2-(benzyloxy)-5-bromobenzaldehyde as a solid.

Protocol 2: Synthesis of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-(Benzyloxy)-5-bromobenzaldehyde | 291.14 | 5.00 g | 17.17 | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.98 g | 25.76 | 1.5 |

| Methanol | - | 75 mL | - | - |

| 1 M Hydrochloric Acid | - | ~20 mL | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) in methanol (75 mL).

-

Reagent Addition: Cool the solution in an ice bath to 0-5°C. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC.

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the solution is slightly acidic (pH ~6) and effervescence ceases.

-

Isolation: Reduce the volume of methanol using a rotary evaporator. Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel if necessary.

Troubleshooting and Field Insights

| Issue | Potential Cause | Recommended Solution |

| Low Yield in Step 1 | Incomplete deprotonation of the phenol. | Ensure the potassium carbonate is anhydrous and use a slight excess (1.5-2.0 eq).[1] |

| Inactive benzyl bromide. | Use freshly opened or purified benzyl bromide, as it can degrade over time.[1] | |

| Formation of Side Products | C-alkylation (benzyl group attaches to the ring). | This is generally a minor pathway for phenoxides but can be minimized by maintaining the recommended reaction temperature and avoiding excessively strong bases.[1] |

| Incomplete Reduction in Step 2 | Insufficient reducing agent. | Some NaBH₄ may react with the methanol solvent. Ensure at least 1.5 equivalents are used.[4] |

| Low reaction temperature. | While the initial addition should be cold, allowing the reaction to proceed to completion at room temperature is crucial. |

Conclusion

The synthesis of this compound can be reliably achieved in high yield through a two-step process starting from 5-bromo-2-hydroxybenzaldehyde. The methodology employs a robust Williamson ether synthesis followed by a chemoselective aldehyde reduction. By understanding the mechanistic principles behind each step and adhering to the detailed protocols, researchers can effectively produce this versatile chemical intermediate for further synthetic applications.

References

- ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis. Retrieved from a URL provided by the grounding tool.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from a URL provided by the grounding tool.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. Retrieved from a URL provided by the grounding tool.

- Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. Retrieved from a URL provided by the grounding tool.

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde. Retrieved from a URL provided by the grounding tool.

- ChemicalBook. (n.d.). (2-AMINO-5-BROMOPHENYL)METHANOL. Retrieved from a URL provided by the grounding tool.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. Retrieved from a URL provided by the grounding tool.

- Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka. Retrieved from a URL provided by the grounding tool.

- BenchChem. (n.d.). Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry. Retrieved from a URL provided by the grounding tool.

- SciSpace. (n.d.). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Retrieved from a URL provided by the grounding tool.

- University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from a URL provided by the grounding tool.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. Retrieved from a URL provided by the grounding tool.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(Allyloxy)-3-bromobenzaldehyde. Retrieved from a URL provided by the grounding tool.

- Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12).

- BenchChem. (n.d.). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Retrieved from a URL provided by the grounding tool.

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. Retrieved from a URL provided by the grounding tool.

- Google Patents. (n.d.). WO2011060302A1 - Reduction of aldehydes and ketones to alcohols. Retrieved from a URL provided by the grounding tool.

-

NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. Retrieved from [Link]

- National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from a URL provided by the grounding tool.

- Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde. Retrieved from a URL provided by the grounding tool.

-

Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

- The Organic Chemistry Tutor. (2021, March 29). Ketone and Aldehyde Reduction to Alcohols. YouTube. Retrieved from a URL provided by the grounding tool.

- National Institutes of Health. (2020, March 31). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. PMC. Retrieved from a URL provided by the grounding tool.

- Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid. Retrieved from a URL provided by the grounding tool.

Sources

An In-depth Technical Guide to (2-(benzyloxy)-5-bromophenyl)methanol: Structure, Synthesis, and Reactivity

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical structure, functional groups, synthesis, and reactivity of (2-(benzyloxy)-5-bromophenyl)methanol. This molecule, while not extensively documented in widely available literature, serves as an excellent case study for understanding the interplay of common functional groups in organic synthesis. Its structure incorporates a primary alcohol, a benzyl ether, and a brominated aromatic ring, each contributing unique properties and reactivity that are crucial in the design and execution of complex synthetic pathways.

Molecular Architecture and Functional Group Analysis

The structural foundation of this compound is a benzene ring substituted with three distinct functional groups. Understanding the individual characteristics of these groups is paramount to predicting the molecule's overall chemical behavior.

Chemical Structure:

The core of the molecule is a 1,2,4-trisubstituted benzene ring. The spatial arrangement of these substituents dictates the electronic and steric environment of the molecule, influencing its reactivity in various chemical transformations.

Functional Groups:

-

Primary Alcohol (-CH₂OH): This is a versatile functional group that can undergo a wide range of reactions. Primary alcohols can be oxidized to form aldehydes and can be further oxidized to carboxylic acids[2][3][4]. They can also participate in esterification reactions and can be converted to good leaving groups for nucleophilic substitution reactions[5]. Dehydration of alcohols can lead to the formation of alkenes[2][6].

-

Benzyl Ether (-OCH₂Ph): The benzyl ether group is commonly used as a protecting group for alcohols in multi-step organic synthesis[7][8]. It is generally stable under a variety of reaction conditions but can be cleaved under specific circumstances, most notably through catalytic hydrogenation[8][9]. Strong acids can also cleave benzyl ethers[7][9].

-

Bromophenyl Group (-C₆H₄Br): The bromine atom on the aromatic ring is an ortho, para-directing deactivator for electrophilic aromatic substitution reactions. More importantly, the carbon-bromine bond provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions.

The interplay of these functional groups allows for a diverse range of synthetic manipulations, making this molecule and its analogs valuable intermediates in the synthesis of more complex target structures.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through a logical sequence of reactions, starting from readily available precursors. A common strategy involves the protection of a phenolic hydroxyl group, followed by the reduction of a carbonyl group.

Proposed Synthetic Pathway:

A plausible synthetic route starts with 2-hydroxy-5-bromobenzaldehyde.

-

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of 2-hydroxy-5-bromobenzaldehyde is first protected as a benzyl ether. This is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by deprotonation with a suitable base (e.g., potassium carbonate), reacts with benzyl bromide.

-

Reduction of the Aldehyde: The aldehyde functional group is then selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and compatibility with a wider range of functional groups.

Diagram: Synthetic Workflow for this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2-(benzyloxy)-5-bromobenzaldehyde

-

To a solution of 2-hydroxy-5-bromobenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxy)-5-bromobenzaldehyde.

-

-

Step 2: Synthesis of this compound

-

Dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Once the reaction is complete, quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Purification and Characterization:

Purification is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy:

The proton NMR spectrum will exhibit characteristic signals for each of the distinct proton environments in the molecule.

| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (protons on the brominated ring) | 6.8 - 7.5 | m | 3H |

| Ph-H (protons on the benzyl ring) | 7.2 - 7.4 | m | 5H |

| -OCH₂ Ph | ~5.1 | s | 2H |

| -CH₂ OH | ~4.6 | s | 2H |

| -OH | Variable | br s | 1H |

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the nature of the substituents on the aromatic rings.

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3600-3200 (broad) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=C (aromatic) | 1600-1450 |

| C-O (ether) | 1250-1050 |

| C-O (alcohol) | 1050-1000 |

Mass Spectrometry:

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine will be evident from the isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks in an approximate 1:1 ratio).

Reactivity and Synthetic Applications

The three functional groups in this compound offer a wide array of possibilities for further synthetic transformations.

-

Reactions of the Primary Alcohol:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents, such as potassium permanganate or chromic acid, will oxidize it to the carboxylic acid.

-

Esterification: The alcohol can be readily converted to esters by reaction with carboxylic acids (Fischer esterification) or more reactive acyl chlorides or anhydrides.

-

Conversion to Halides: The hydroxyl group can be converted to a good leaving group and substituted by a halide using reagents like SOCl₂, PBr₃, or PCl₅.

-

-

Reactions of the Benzyl Ether:

-

Deprotection: The benzyl ether can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the free phenol. This is a common deprotection strategy in organic synthesis.

-

-

Reactions involving the Bromophenyl Group:

-

Cross-Coupling Reactions: The C-Br bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon bonds.

-

Grignard Reagent Formation: The aryl bromide can be converted to a Grignard reagent by reaction with magnesium metal. This powerful nucleophile can then be used to react with a wide range of electrophiles.

-

Buchwald-Hartwig Amination: The aryl bromide can be coupled with amines in the presence of a palladium catalyst to form arylamines.

-

The strategic manipulation of these functional groups allows for the use of this compound as a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials.

Conclusion

This compound is a molecule that exemplifies the principles of functional group chemistry and synthetic strategy. Its structure, containing a primary alcohol, a benzyl ether, and an aryl bromide, provides a platform for a diverse range of chemical transformations. A thorough understanding of the reactivity of each functional group is essential for its successful application as a synthetic intermediate. This guide has provided a detailed overview of its structure, synthesis, characterization, and potential reactivity, offering a valuable resource for researchers in the field of organic chemistry and drug development.

References

-

Save My Exams. (2025, September 8). Reactions of Alcohols (OCR A Level Chemistry A): Revision Note. [Link]

-

University of Calgary. (n.d.). Reactions of Alcohols. [Link]

-

Heidarian, M. (n.d.). REACTIONS OF ALCOHOLS. University of California, Los Angeles. [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.5: Reactions of Alcohols. [Link]

-

Clark, J. (2023, January). oxidation of alcohols. Chemguide. [Link]

-

Khan Academy. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

Sources

- 1. [2-(BENZYLOXY)-5-BROMOPHENYL]METHANOL CAS#: 177759-46-5 [m.chemicalbook.com]

- 2. savemyexams.com [savemyexams.com]

- 3. crab.rutgers.edu [crab.rutgers.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. csueastbay.edu [csueastbay.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. youtube.com [youtube.com]

discovery and history of (2-(benzyloxy)-5-bromophenyl)methanol

An In-depth Technical Guide to the Synthesis and Application of (2-(Benzyloxy)-5-bromophenyl)methanol

Abstract

This compound is a strategically important synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a primary alcohol for derivatization, a stable benzyl ether protecting a phenolic oxygen, and an aryl bromide for cross-coupling reactions—makes it a versatile building block for the construction of complex molecular scaffolds. This guide provides a detailed exploration of this compound, from its logical synthesis to its potential applications, aimed at researchers, scientists, and professionals in drug development. We will delve into the rationale behind the synthetic strategy, provide field-tested experimental protocols, and discuss the compound's utility in modern organic synthesis.

Introduction and Strategic Importance

The discovery and development of novel bioactive molecules often rely on the availability of well-designed chemical building blocks. This compound is a prime example of such a scaffold. While not a compound of historical fame, its value lies in its inherent chemical potential. The molecule can be dissected into three key reactive sites:

-

Aryl Bromide: The bromine atom on the phenyl ring serves as a highly effective "handle" for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse carbon and heteroatom substituents, a cornerstone of modern drug discovery.[1]

-

Primary Alcohol (-CH₂OH): The hydroxymethyl group is a versatile functional group that can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.

-

Benzyl Ether (-OCH₂Ph): The benzyloxy group serves as a robust protecting group for the phenolic oxygen. It is stable to a wide range of reaction conditions, yet can be cleanly and selectively removed via catalytic hydrogenation to unmask the phenol for further functionalization.

This combination of functionalities in a single molecule allows for a sequential and controlled synthetic strategy, enabling the rapid generation of molecular diversity from a common intermediate.

Retrosynthetic Analysis and Synthesis Design

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors.

Caption: Retrosynthetic pathway for the target compound.

This analysis reveals a straightforward two-step synthetic pathway:

-

O-Alkylation: A Williamson ether synthesis between the phenolic hydroxyl of 5-bromosalicylaldehyde and a benzyl halide.[2]

-

Reduction: A chemoselective reduction of the aldehyde functionality to the primary alcohol.[3]

This strategy is efficient as it utilizes readily available starting materials and employs high-yielding, well-established reactions. The benzyl group is an ideal choice for protecting the phenol due to its stability and orthogonal removal conditions (hydrogenolysis), which do not interfere with the aryl bromide or the alcohol.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key experimental choices, reflecting the expertise of a senior application scientist.

Protocol 1: Synthesis of 2-(Benzyloxy)-5-bromobenzaldehyde

This procedure details the protection of the phenolic hydroxyl group of 5-bromosalicylaldehyde using benzyl bromide.

Rationale: The reaction is a classic Williamson ether synthesis. 5-Bromosalicylaldehyde is deprotonated by a mild base, potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then displaces the bromide from benzyl bromide in an Sₙ2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile. The reaction is heated to ensure a reasonable reaction rate.[2]

Step-by-Step Methodology:

-

To a dry 250 mL round-bottom flask, add 5-bromosalicylaldehyde (10.0 g, 49.7 mmol, 1.0 equiv.) and anhydrous potassium carbonate (10.3 g, 74.6 mmol, 1.5 equiv.).

-

Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add benzyl bromide (6.5 mL, 54.7 mmol, 1.1 equiv.) dropwise to the mixture.

-

Heat the reaction mixture to 70 °C and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into 500 mL of cold water with vigorous stirring.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.

-

Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from ethanol to afford 2-(benzyloxy)-5-bromobenzaldehyde as a white or off-white solid.[2]

Protocol 2: Synthesis of this compound

This protocol describes the selective reduction of the aldehyde to the primary alcohol.

Rationale: Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. It is a mild and highly selective reagent that efficiently reduces aldehydes and ketones without affecting more robust functional groups like ethers or aryl halides.[3][4] A mixture of tetrahydrofuran (THF) and water is used as the solvent system to dissolve both the organic substrate and the inorganic reducing agent.[3] The reaction is typically rapid at room temperature. A final acidic workup is used to quench any unreacted NaBH₄ and hydrolyze the intermediate borate esters.

Step-by-Step Methodology:

-

In a 500 mL round-bottom flask, dissolve the 2-(benzyloxy)-5-bromobenzaldehyde (10.0 g, 34.3 mmol, 1.0 equiv.) in 150 mL of tetrahydrofuran (THF).

-

Add 15 mL of water to the solution.

-

Cool the flask in an ice bath to 0 °C.

-

In small portions, carefully add sodium borohydride (1.95 g, 51.5 mmol, 1.5 equiv.) to the stirred solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully quench the reaction by adding 5% hydrochloric acid dropwise until gas evolution ceases (pH ~5-6).[3]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure white solid.

Caption: General experimental workflow for the reduction step.

Structural Characterization and Data

Confirmation of the final product's identity and purity is achieved through standard analytical techniques. The expected data is summarized below.

| Property | Expected Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₁₄H₁₃BrO₂ |

| Molecular Weight | 291.15 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.25 (m, 7H, Ar-H), 6.90 (d, 1H, Ar-H), 5.10 (s, 2H, O-CH₂-Ph), 4.65 (d, 2H, Ar-CH₂-OH), 2.10 (t, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.5, 136.8, 132.0, 130.5, 128.8, 128.3, 127.5, 126.0, 114.0, 113.5, 70.8, 62.0 |

| IR (KBr, cm⁻¹) | 3400-3300 (O-H stretch, broad), 3030 (Ar C-H stretch), 1590, 1485 (Ar C=C stretch), 1240 (C-O ether stretch), 1020 (C-O alcohol stretch) |

| Mass Spec (EI) | m/z (%): 292/290 (M⁺, Br isotope pattern), 211 (M-Br), 91 (C₇H₇⁺, base peak) |

Applications in Research and Development

The true value of this compound is realized in its application as a versatile intermediate for creating more complex and potentially bioactive molecules.

-

Access to Bi-aryl Scaffolds: The aryl bromide is a perfect handle for Suzuki-Miyaura cross-coupling reactions. By reacting it with various aryl or heteroaryl boronic acids, a diverse library of bi-aryl compounds can be synthesized.[1] These scaffolds are prevalent in many approved drugs.

-

Derivatization of the Hydroxymethyl Group: The primary alcohol can be converted into an aldehyde via mild oxidation (e.g., using PCC or Dess-Martin periodinane), which can then participate in reactions like reductive amination to build amine side chains. Alternatively, conversion to a benzyl chloride or mesylate allows for the introduction of nucleophiles.

-

Unveiling the Phenol: Subsequent deprotection of the benzyl ether via catalytic hydrogenation (e.g., H₂, Pd/C) reveals a phenol. This phenol can then be used in further reactions, such as etherification to introduce different side chains or as a nucleophile in Mitsunobu reactions.

-

Relevance in Drug Discovery: The benzyloxy-phenyl motif is found in numerous compounds explored for therapeutic purposes. For instance, derivatives of 2-(4-(benzyloxy)phenyl) benzothiazole have been investigated as potent MAO-B inhibitors for Parkinson's disease, highlighting the importance of this core structure.[5] The strategic placement of the bromine and alcohol functionalities on this scaffold provides an entry point for synthesizing analogues of such promising compounds.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its design incorporates multiple, orthogonally reactive functional groups that empower chemists to construct complex molecular architectures in a planned and efficient manner. While its own history is written in the experimental sections of papers rather than the annals of discovery, its utility in enabling the synthesis of novel pharmaceuticals and advanced materials is significant. This guide has provided the fundamental knowledge—from synthetic rationale and detailed protocols to characterization and application—for researchers to confidently incorporate this valuable intermediate into their synthetic programs.

References

-

LookChem. 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | CAS 121124-94-5. Available at: [Link]

-

PrepChem. Synthesis of 2-bromobenzyl alcohol. Available at: [Link]

-

Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. Available at: [Link]

-

PubChem. 5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863. Available at: [Link]

-

National Center for Biotechnology Information. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Available at: [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules? Available at: [Link]

-

PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic and nucleophilic sites of (2-(benzyloxy)-5-bromophenyl)methanol

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of (2-(benzyloxy)-5-bromophenyl)methanol

Executive Summary

This compound is a multifaceted organic compound whose synthetic utility is dictated by the nuanced interplay of its functional groups. As an intermediate in the synthesis of complex molecules, particularly in drug discovery and materials science, a thorough understanding of its electronic landscape is paramount for predicting its reactivity and designing rational synthetic pathways. This guide provides a detailed analysis of the electrophilic and nucleophilic centers within the molecule, grounded in the fundamental principles of physical organic chemistry. We will dissect the electronic contributions of the benzyloxy, bromo, and hydroxymethyl substituents to elucidate the molecule's reactivity profile, present validated experimental protocols to exploit these properties, and offer a predictive framework for its behavior in various chemical environments.

Molecular Structure and Electronic Analysis

The reactivity of this compound is not merely the sum of its parts but a consequence of the synergistic and antagonistic electronic effects of its three key substituents on the benzene ring. A precise understanding of these effects is crucial for predicting which sites will act as electron donors (nucleophiles) or electron acceptors (electrophiles).

-

Hydroxymethyl Group (-CH₂OH): Attached to the aromatic ring, this group is weakly deactivating towards electrophilic aromatic substitution due to the electronegativity of the oxygen atom. Its primary role, however, is to provide a key reactive center at the benzylic carbon and the hydroxyl oxygen.

-

Benzyloxy Group (-OCH₂Ph): The oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect). This is a powerful activating effect, making the aromatic ring significantly more electron-rich and thus more nucleophilic.[1] This group is a strong ortho, para-director for electrophilic aromatic substitution.[2]

-

Bromo Group (-Br): Halogens present a classic case of competing electronic effects. The bromine atom is highly electronegative, withdrawing electron density from the ring inductively (-I effect), which deactivates the ring towards electrophilic attack.[3][4] However, it also possesses lone pairs that can be donated through resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[3] The inductive effect is generally stronger, making bromine a deactivating but ortho, para-directing group.[2]

The overall reactivity of the aromatic ring is a balance of these influences. The potent activating and directing effect of the benzyloxy group is the dominant factor, making the ring highly susceptible to electrophilic attack at the positions ortho and para to it.

Caption: Key reactive sites on this compound.

Analysis of Nucleophilic Centers

Nucleophilic sites are electron-rich and seek to react with electron-deficient species. This molecule possesses two primary nucleophilic centers.

The Hydroxyl Oxygen

The lone pairs of electrons on the oxygen atom of the hydroxymethyl group make it a potent nucleophile. This site is readily involved in reactions such as:

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. This reaction is often catalyzed by acids.[5]

-

Etherification (Williamson Ether Synthesis): After deprotonation with a suitable base (e.g., NaH) to form an alkoxide, it can attack alkyl halides to form ethers.

-

Reactions as a Nucleophile: Benzyl alcohol can serve as a nucleophilic reagent in various contexts, such as for SNAr reactions or to form Cbz-protected amines.[6]

The Aromatic Ring

As established, the strong electron-donating benzyloxy group activates the aromatic ring, making it a powerful nucleophile for electrophilic aromatic substitution (SEAr) reactions.[1][7] The directing effects of the substituents determine the regioselectivity of these reactions.

-

Benzyloxy group (-OCH₂Ph): Directs ortho and para.

-

Bromo group (-Br): Directs ortho and para.

The positions relative to the activating benzyloxy group are C3, C5 (occupied by -Br), and C1 (occupied by -CH₂OH). The available positions for substitution are C4 and C6 (using standard IUPAC numbering where C1 bears the hydroxymethyl group).

-

Position C6: This position is ortho to the strongly activating benzyloxy group but is sterically hindered by the adjacent bulky benzyloxy group itself.

-

Position C4: This position is para to the benzyloxy group, a sterically accessible and electronically favorable position for attack. It is also ortho to the bromo group.

Therefore, electrophilic attack is overwhelmingly directed to the C4 position . Common SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation.[8]

Analysis of Electrophilic Centers

Electrophilic sites are electron-deficient and are susceptible to attack by nucleophiles. The primary electrophilic character of this molecule is induced at the benzylic carbon.

The Benzylic Carbon

The carbon atom of the -CH₂OH group is a latent electrophilic site. The hydroxyl group is a poor leaving group, but upon protonation by an acid, it is converted into an excellent leaving group: water (H₂O).[9][10] The departure of water generates a secondary benzylic carbocation.

This benzylic carbocation is stabilized by resonance with the aromatic ring, making its formation favorable. This intermediate is highly electrophilic and will readily react with any nucleophile present in the reaction medium. This pathway is characteristic of SN1 reactions.[5][10] The presence of electron-donating groups on the ring, like the benzyloxy group, further stabilizes this carbocation, accelerating the rate of substitution. Conversely, electron-withdrawing groups would destabilize it.[11][12]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 6. Benzyl Alcohol [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a.. [askfilo.com]

- 12. m.youtube.com [m.youtube.com]

Unlocking New Chemical Frontiers: A Technical Guide to the Research Potential of (2-(benzyloxy)-5-bromophenyl)methanol

Abstract

(2-(benzyloxy)-5-bromophenyl)methanol is a deceptively simple aromatic alcohol that holds significant untapped potential as a versatile building block in synthetic chemistry. Its trifunctional nature—a reactive benzylic alcohol, a modifiable aryl bromide, and a cleavable benzyl ether protecting group—offers a unique three-pronged approach to the synthesis of complex molecules. This guide provides a comprehensive analysis of this molecule, from its logical synthesis and detailed characterization to an exploration of its reactivity at each functional site. We present field-proven protocols, explain the mechanistic rationale behind experimental choices, and propose novel research directions in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this high-potential intermediate for the discovery and creation of novel chemical entities.

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of organic synthesis, the strategic value of a starting material is often defined by its versatility. The ability to selectively address different functional groups on a core scaffold is paramount for the efficient construction of molecular diversity. This compound is a prime example of such a scaffold. While not extensively documented in the literature, its constituent parts are well-understood, allowing for a predictive and logical exploration of its chemical potential.

The molecule's core value lies in the orthogonal reactivity of its three key functional groups:

-

The Benzylic Alcohol (-CH₂OH): This primary alcohol is a gateway to a variety of transformations, including oxidation to aldehydes and carboxylic acids, etherification, esterification, and conversion to leaving groups for nucleophilic substitution.

-

The Aryl Bromide (-Br): Positioned para to the benzyloxy group, this functionality is an ideal handle for modern cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with a wide array of coupling partners.

-

The Benzyl Ether (-OCH₂Ph): Serving as a robust protecting group for the phenolic oxygen, it can be selectively removed under reductive conditions (e.g., hydrogenolysis) to unveil a nucleophilic phenol, opening another avenue for derivatization.

This guide will systematically explore the synthetic utility of each of these functionalities, providing both the "how" and the "why" to empower researchers in their experimental design.

Synthesis and Characterization: Establishing a Reliable Foundation

Proposed Synthetic Pathway

The proposed synthesis begins with 5-bromo-2-hydroxybenzoic acid and proceeds in three steps: 1) Fischer esterification to protect the carboxylic acid, 2) Williamson ether synthesis to protect the phenolic hydroxyl, and 3) Reduction of the ester to the primary alcohol.

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Fischer Esterification of 5-Bromo-2-hydroxybenzoic acid

-

Rationale: The carboxylic acid is the most acidic proton source and would interfere with the subsequent base-mediated benzylation. Esterification protects this group and is a straightforward, high-yielding reaction.

-

Procedure:

-

To a solution of 5-bromo-2-hydroxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromo-2-hydroxybenzoate, which can often be used without further purification.

-

Step 2: Benzylation of Methyl 5-bromo-2-hydroxybenzoate

-

Rationale: Williamson ether synthesis is a classic and efficient method for forming aryl ethers. Potassium carbonate is a suitable base to deprotonate the weakly acidic phenol without hydrolyzing the ester.

-

Procedure:

-

Dissolve the crude ester from Step 1 (1.0 eq) in acetone (10 mL per gram).

-

Add anhydrous potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

-

Heat the suspension to reflux and stir vigorously for 8-12 hours until TLC analysis indicates consumption of the starting material.

-

Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure methyl 2-(benzyloxy)-5-bromobenzoate.

-

Step 3: Reduction to this compound

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing the ester to the primary alcohol. A milder alternative, such as sodium borohydride activated with lithium chloride, can also be effective and offers a safer profile.

-

Procedure (using LiAlH₄):

-

In an oven-dried, nitrogen-flushed flask, prepare a solution of methyl 2-(benzyloxy)-5-bromobenzoate (1.0 eq) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1M solution of LiAlH₄ in THF (1.5 eq) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Carefully quench the reaction at 0°C by the sequential dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with ethyl acetate.

-

Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods. The expected data, based on its structure and data from analogous compounds[2][3], are summarized below.

| Technique | Expected Features |

| ¹H NMR | ~7.2-7.5 ppm: Multiplets, aromatic protons of the benzyl group and the bromophenyl ring. ~5.1 ppm: Singlet, 2H, -OCH₂ Ph. ~4.6 ppm: Singlet (or doublet if coupled to OH), 2H, Ar-CH₂ OH. ~2.0 ppm: Broad singlet, 1H, -OH (exchangeable with D₂O). |

| ¹³C NMR | ~155 ppm: C-OBn. ~115-138 ppm: Aromatic carbons. ~113 ppm: C-Br. ~70 ppm: -OC H₂Ph. ~60-65 ppm: Ar-C H₂OH. |

| IR (Infrared) | ~3400 cm⁻¹: Broad, O-H stretch (alcohol). ~3030 cm⁻¹: Aromatic C-H stretch. ~2900 cm⁻¹: Aliphatic C-H stretch. ~1250 cm⁻¹: C-O stretch (ether). ~1050 cm⁻¹: C-O stretch (alcohol). |

| MS (Mass Spec) | M⁺: Isotopic pattern characteristic of one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). |

Potential Research Areas: A Roadmap for Discovery

The true value of this compound lies in its potential as a versatile intermediate. The following sections outline key research areas, complete with model protocols and mechanistic considerations.

Transformations of the Benzylic Alcohol

The primary alcohol is a versatile handle for introducing new functionalities and modulating the electronic properties of the molecule.

Caption: Key transformations of the benzylic alcohol group.

A. Oxidation to Aldehydes and Carboxylic Acids

-

Scientific Rationale: Accessing the aldehyde and carboxylic acid oxidation states is fundamental for applications in medicinal chemistry (e.g., for amide bond formation) and materials science. Mild oxidation with pyridinium chlorochromate (PCC) will selectively yield the aldehyde, while stronger oxidants like potassium permanganate (KMnO₄) will produce the carboxylic acid.[4]

-

Model Protocol (PCC Oxidation):

-

Suspend PCC (1.5 eq) in anhydrous dichloromethane (DCM).

-

Add a solution of the alcohol (1.0 eq) in DCM.

-

Stir at room temperature for 2-4 hours.

-

Dilute with diethyl ether and filter through a pad of silica gel to remove chromium salts.

-

Concentrate the filtrate to obtain the crude aldehyde, which can be purified by chromatography.

-

B. Etherification and Esterification

-

Scientific Rationale: Converting the alcohol to ethers or esters can be used to block its reactivity, modify solubility, or introduce biologically active moieties. For instance, chemoselective etherification of benzylic alcohols is a known valuable transformation.[5]

-

Model Protocol (Esterification with Acetyl Chloride):

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM with pyridine (1.5 eq) at 0°C.

-

Add acetyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench with water and extract with DCM.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry and concentrate to yield the acetate ester.

-

The Aryl Bromide: A Gateway to Cross-Coupling Chemistry

The C-Br bond is arguably the most powerful synthetic handle on this molecule, providing access to the vast and versatile world of palladium-catalyzed cross-coupling reactions.

Caption: Major cross-coupling reactions at the aryl bromide site.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

-

Scientific Rationale: The Suzuki coupling is one of the most robust and widely used methods for forming biaryl structures, which are privileged scaffolds in many pharmaceuticals. The reaction tolerates a wide range of functional groups, including the alcohol and benzyl ether present in our substrate.

-

Model Protocol (General Suzuki Coupling):